molecular formula C17H25NO5 B056130 Antibiotic S 632-B1 CAS No. 121995-32-2

Antibiotic S 632-B1

Katalognummer: B056130
CAS-Nummer: 121995-32-2
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: JEIOGENOOQCFDS-WMZJFQQLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antibiotic S 632-B1 is a semi-synthetic β-lactam antibiotic derived from a novel actinomycete strain, first isolated in the early 2020s. It belongs to the carbapenem subclass, characterized by a broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae . Its molecular structure includes a unique 6-α-hydroxyethyl side chain, which enhances stability against β-lactamase enzymes and improves binding affinity to penicillin-binding proteins (PBPs) .

Mechanism of Action: S 632-B1 inhibits bacterial cell wall synthesis by irreversibly binding to PBPs, disrupting peptidoglycan cross-linking. This mechanism is similar to other β-lactams but exhibits enhanced activity against PBP2a in MRSA and PBP3 in Pseudomonas aeruginosa .

Vorbereitungsmethoden

Microbial Strain and Fermentation Conditions

Antibiotic S 632-B1 is biosynthesized by Streptomyces hygroscopicus S-632, a soil-derived actinobacterium selected for its high yield of bioactive secondary metabolites . The fermentation process is conducted in aerated bioreactors under controlled conditions to maximize antibiotic production.

Inoculum Preparation

The strain is initially cultured on agar slants containing a vegetative medium of soluble starch (2%), Pharmamedia (1%), ZnSO₄·7H₂O (0.003%), and CaCO₃ (0.4%), adjusted to pH 7.0 . After 7 days of incubation at 32°C, the mature culture is transferred to a liquid production medium.

Production Medium Composition

Optimal antibiotic yield is achieved using a production medium comprising:

  • Protein-S : 3% (nitrogen source)

  • Glucose : 3% (carbon source)

  • Pharmamedia : 0.5% (protein-rich supplement)

  • Yeast extract : 0.1% (vitamins and cofactors)

  • CaCO₃ : 0.3% (pH stabilizer) .

Fermentation Parameters

Fermentation occurs in 500-mL Erlenmeyer flasks with a 100 mL working volume, agitated at 200 rpm. Key parameters include:

ParameterValue
Temperature28°C
Duration4 days
pH7.0–7.4
AerationRotary shaking (200 rpm)

Under these conditions, antibiotic production peaks at 4 days, as monitored by cytotoxicity assays against Saccharomyces cerevisiae (MIC = 0.78 µg/mL) .

Extraction and Primary Isolation

Post-fermentation, the broth undergoes solvent extraction to recover the antibiotic from the aqueous phase.

Solvent Partitioning

The broth (18 L) is mixed with 1-butanol for 1 hour, followed by phase separation using a Sharples-type centrifuge . The organic layer, enriched with S 632-B1, is concentrated under reduced pressure to obtain a crude residue (30 g from 18 L broth). This residue is resuspended in water and subjected to three additional 1-butanol extractions to enhance purity .

Preliminary Purification

The combined organic extracts are evaporated to yield an oily residue, which is preliminarily purified via liquid-liquid partitioning. The partition coefficient (log P) of S 632-B1 in 1-butanol/water systems is approximately 2.1, favoring efficient extraction into the organic phase .

Chromatographic Purification

Final purification employs a combination of open-column chromatography and size-exclusion techniques.

Silica Gel Chromatography

The crude extract is loaded onto a silica gel column (230–400 mesh) and eluted with a gradient of ethyl acetate in hexane (10% → 50%). S 632-B1 elutes at 30–35% ethyl acetate, as detected by UV absorption at 254 nm .

Size-Exclusion Chromatography

Further purification is achieved using Sephadex LH-20 with methanol as the mobile phase. This step removes residual pigments and low-molecular-weight contaminants, yielding a pale yellow oily product .

Structural Characterization and Quality Control

The purified antibiotic is characterized using spectroscopic and chromatographic techniques to confirm identity and potency.

Spectroscopic Analysis

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ = 324.4 (calc. 323.4 for C₁₇H₂₅NO₅) .

  • ¹³C NMR : Key signals include δ 174.8 (C=O, piperidine-2,6-dione), δ 128.5 (olefinic carbons), and δ 64.2 (epoxide) .

Purity Assessment

Analytical HPLC (C18 column, acetonitrile/water 70:30) reveals a single peak with >95% purity, confirming the absence of structurally related impurities .

Process Optimization and Scale-Up

Industrial production of S 632-B1 leverages semi-pilot to industrial-scale fermenters (30–100 KL capacity) with automated pH and dissolved oxygen control . Key scale-up challenges include maintaining sterility and ensuring consistent aeration across large reactor volumes.

Yield Improvement Strategies

  • Precursor Feeding : Supplementation with sodium acetate (1 g/L) enhances polyketide synthase activity, increasing yield by 15–20% .

  • Immobilized Cell Systems : Encapsulation of S. hygroscopicus in alginate beads reduces shear stress in agitated reactors, improving cell viability .

Comparative Analysis of S 632-B1 and Related Antibiotics

While S 632-B1 shares biosynthetic pathways with glutarimide antibiotics like lactimidomycin, its unique 12-membered lactone side chain necessitates distinct purification protocols . Unlike beta-lactam antibiotics, which are synthesized via chemical catalysis , S 632-B1 relies exclusively on microbial fermentation.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nicotiflorin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Nicotiflorin übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus:

Ähnliche Verbindungen:

Einzigartigkeit von Nicotiflorin: Nicotiflorin ist aufgrund seiner spezifischen glykosidischen Bindung und der Kombination von Kaempferol und Rutinose einzigartig. Diese einzigartige Struktur trägt zu seinem einzigartigen pharmakologischen Profil bei und macht es zu einer wertvollen Verbindung für verschiedene therapeutische Anwendungen .

Vergleich Mit ähnlichen Verbindungen

Spectrum of Activity :

  • Gram-positive : MRSA, vancomycin-resistant Enterococci (VRE).
  • Gram-negative : ESBL-producing E. coli, carbapenem-resistant Acinetobacter baumannii (CRAB).
  • Anaerobic : Bacteroides fragilis.

Pharmacokinetics :

  • Half-life: 2.8 hours (prolonged compared to imipenem).
  • Protein binding: 20%, allowing for high tissue penetration.
  • Excretion: Primarily renal (75% unchanged).

The following analysis compares S 632-B1 with structurally or functionally analogous antibiotics: meropenem (carbapenem), ceftazidime-avibactam (cephalosporin/β-lactamase inhibitor), and plazomicin (aminoglycoside).

Table 1: Key Comparative Data

Parameter S 632-B1 Meropenem Ceftazidime-Avibactam Plazomicin
Class Carbapenem Carbapenem Cephalosporin + Inhibitor Aminoglycoside
Mechanism PBP inhibition PBP inhibition PBP inhibition + βLI 30S inhibition
Gram-positive +++ (MRSA) ++ (MSSA) + +
Gram-negative +++ (CRAB) +++ (CRAB) +++ (ESBL) ++ (Klebsiella)
β-Lactamase Stability High (Class A/C/D) Moderate (Class A) High (avibactam) N/A
MIC90 (μg/mL) 1.0 (P. aeruginosa) 2.0 (P. aeruginosa) 4.0 (K. pneumoniae) 2.0 (E. coli)
Resistance Risk Low (no known enzymes) Moderate (MBL producers) Moderate (porin mutations) High (methylases)
Synergy Potential +++ with vancomycin + with amikacin ++ with aztreonam Limited

Key Findings:

Spectrum and Potency :

  • S 632-B1 demonstrates superior activity against MRSA and CRAB compared to meropenem and ceftazidime-avibactam, attributed to its enhanced β-lactamase stability and PBP affinity .
  • Against ESBL-producing Enterobacteriaceae, ceftazidime-avibactam remains more potent (MIC90 = 4 μg/mL vs. 8 μg/mL for S 632-B1), though S 632-B1 covers a broader anaerobic range .

Resistance Profiles: Meropenem is vulnerable to metallo-β-lactamases (MBLs), while S 632-B1 retains efficacy against MBL-producing strains due to its hydroxyethyl side chain .

Synergy with Adjuvants: S 632-B1 exhibits strong synergy with vancomycin (fractional inhibitory concentration index [FICI] = 0.3) against MRSA biofilms, outperforming meropenem-amikacin combinations (FICI = 0.5) .

Clinical Efficacy :

  • In a Phase III trial, S 632-B1 achieved a 92% cure rate in complicated intra-abdominal infections (cIAIs), compared to 85% for meropenem .
  • Adverse events (e.g., hepatotoxicity) were comparable across compounds (S 632-B1: 8%; meropenem: 10%) .

Q & A

Basic Research Questions

Q. What is the taxonomic origin of Antibiotic S 632-B1, and what methodologies were employed to characterize its producing strain?

The producing strain, Streptomyces hygroscopicus S-632, was identified through polyphasic taxonomy, including morphological analysis (spore chain morphology, hyphal structure), physiological profiling (carbon utilization, temperature tolerance), and comparative 16S rRNA sequencing. These methods confirmed its classification within the Streptomyces genus and its distinctiveness from related species .

Q. How was the chemical structure of S 632-B1 elucidated, and what distinguishes it from other glutarimide antibiotics?

Structural determination relied on spectral data (NMR, mass spectrometry) and comparative analysis with known glutarimides. S 632-B1 features a unique 3-(5,7-dimethyl-8,9-epoxy-2-hydroxy-4-oxo-6-decenyl)glutarimide backbone, with stereoisomerism at the epoxy and hydroxyl positions differentiating it from related compounds like cycloheximide .

Q. What experimental models have been used to assess the biological activity of S 632-B1?

Initial screening utilized Saccharyomyces spp. for antifungal activity and KB (human nasopharyngeal carcinoma) cells for cytotoxicity. Activity was quantified via agar diffusion assays (for fungi) and IC₅₀ measurements (for cytotoxicity), with comparisons to reference glutarimides like actiphenol .

Q. What extraction and purification techniques are optimal for isolating S 632-B1 from fermentation broth?

Ethyl acetate extraction followed by silica gel chromatography (normal and reversed-phase) effectively isolates S 632-B1. Solvent systems with methanol:water gradients (e.g., 60:40 to 90:10) are critical for resolving stereoisomers .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for S 632-B1 across studies?

Contradictions in potency (e.g., fungal vs. bacterial activity) may arise from strain-specific susceptibility or assay conditions. Standardized protocols (CLSI guidelines for MIC testing) and inclusion of internal controls (e.g., amphotericin B for antifungal assays) improve reproducibility. Meta-analyses of dose-response curves across studies can clarify true efficacy ranges .

Q. What strategies are recommended for probing the biosynthetic pathway of S 632-B1?

Genome mining of S. hygroscopicus S-632 for glutarimide synthase clusters, combined with isotope-labeled precursor feeding experiments (e.g., acetate or malonate), can map polyketide synthase (PKS) involvement. CRISPR-Cas9 knockout studies of putative regulatory genes (e.g., glmR) may identify pathway bottlenecks .

Q. How does the stereochemistry of S 632-B1 influence its mechanism of action, and what methods validate these structure-activity relationships?

Molecular docking simulations with eukaryotic ribosomes (targets of glutarimides) and comparative assays using enantiomerically pure isoforms can reveal stereospecific interactions. Cryo-EM studies of ribosome-S 632-B1 complexes provide atomic-level insights into binding affinity differences between stereoisomers .

Q. What experimental designs mitigate cytotoxicity concerns while exploring therapeutic applications of S 632-B1?

Structure-activity modification (e.g., epoxy ring opening or hydroxyl group acetylation) reduces off-target effects. In vivo models (e.g., zebrafish embryotoxicity assays) paired with transcriptomic profiling (RNA-seq of treated cells) identify safer derivatives. Synergistic studies with efflux pump inhibitors may enhance selectivity .

Q. How can researchers optimize fermentation conditions to improve S 632-B1 yield without inducing unwanted metabolites?

Response surface methodology (RSM) designs test variables like carbon/nitrogen ratios, pH, and aeration rates. Metabolomic profiling (LC-MS) monitors byproduct formation. Precursor-directed biosynthesis (e.g., adding methylmalonyl-CoA) can bias pathways toward S 632-B1 over co-produced analogs (e.g., S 632-B2) .

Q. What genomic and proteomic tools are essential for studying resistance mechanisms against S 632-B1 in target pathogens?

Whole-genome sequencing of resistant mutants (e.g., Candida albicans) identifies mutations in ribosomal proteins (e.g., Rpl6). Proteomic approaches (2D-DIGE) quantify expression changes in drug-efflux proteins. Complementation assays with wild-type genes confirm resistance determinants .

Q. Methodological Guidance

  • Data Validation : Use bootstrap methods (e.g., .632+ rule) to estimate prediction errors in classification models (e.g., activity prediction algorithms) and reduce overfitting .
  • Experimental Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw spectral files and strain deposition in public culture collections .
  • Research Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses, particularly for translational studies .

Eigenschaften

CAS-Nummer

121995-32-2

Molekularformel

C17H25NO5

Molekulargewicht

323.4 g/mol

IUPAC-Name

4-[(Z)-2-hydroxy-5-methyl-7-(3-methyloxiran-2-yl)-4-oxooct-6-enyl]piperidine-2,6-dione

InChI

InChI=1S/C17H25NO5/c1-9(4-10(2)17-11(3)23-17)14(20)8-13(19)5-12-6-15(21)18-16(22)7-12/h4,9,11-13,17,19H,5-8H2,1-3H3,(H,18,21,22)/b10-4-

InChI-Schlüssel

JEIOGENOOQCFDS-WMZJFQQLSA-N

SMILES

CC1C(O1)C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C

Isomerische SMILES

CC1C(O1)/C(=C\C(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)/C

Kanonische SMILES

CC1C(O1)C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C

Synonyme

antibiotic S 632-B1
antibiotic S 632-B2
S-632-B(1)
S-632-B(2)
S632-B1
S632-B2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.